5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid
Description
Properties
Molecular Formula |
C23H21ClFN5O4S |
|---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8) |
InChI Key |
RPYIKXHIQXRXEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of PRX 08066 involves multiple steps, starting with the preparation of the core structure, which includes a thienopyrimidine ring. The synthetic route typically involves the following steps:
Formation of the Thienopyrimidine Ring: This step involves the cyclization of appropriate precursors to form the thienopyrimidine core.
Substitution Reactions: Various substitution reactions are carried out to introduce the necessary functional groups, such as the chlorothieno and fluorobenzonitrile groups.
Coupling Reactions: The final step involves coupling the substituted thienopyrimidine with a piperidine derivative to form PRX 08066.
Chemical Reactions Analysis
PRX 08066 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Substitution reactions are common, especially at the aromatic rings, where halogen atoms can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PRX 08066 has several scientific research applications, including:
Pulmonary Arterial Hypertension: PRX 08066 is being researched for the treatment of pulmonary arterial hypertension due to its ability to selectively dilate pulmonary arteries without affecting systemic circulation.
Anti-Cancer Applications: The compound has shown potential in inhibiting fibroblast activation, making it a candidate for anti-cancer research.
Neuroendocrine Tumors: PRX 08066 has been found to play a key regulatory role in neuroendocrine tumor cell proliferation and the modulation of the fibroblast component of the neoplastic microenvironment.
Mechanism of Action
PRX 08066 exerts its effects by acting as an antagonist at the serotonin 5-hydroxytryptamine receptor 2B. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By blocking this receptor, PRX 08066 prevents the pathological effects associated with its activation, such as pulmonary arterial hypertension and tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The target compound shares structural motifs with several classes of heterocyclic derivatives. Below is a comparative analysis of its key features against similar compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Diversity: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from the furochromenylideneamino-pyrimidin-4-ones () and pyrazolo[3,4-b]pyridine (). Thienopyrimidines are known for kinase inhibition due to their ATP-binding site mimicry, whereas furochromenones and pyrazolopyridines may target inflammatory pathways .
The piperidinyl-amino linker in the target compound is structurally analogous to the piperidine-methanamine in F13714 (), suggesting shared conformational flexibility for receptor binding .
Synthetic Strategies: The target compound’s synthesis likely involves amide coupling and Mannich-type reactions, akin to the methods used for furochromenylideneamino-pyrimidin-4-ones () and pyrimidopyrimidines () .
Biological Activity
The compound 5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid (CAS No. 866206-54-4) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 401.89 g/mol. The structure features a thieno[2,3-d]pyrimidine moiety, which is known for its biological relevance in medicinal chemistry.
Structural Representation
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.89 g/mol |
| CAS Number | 866206-54-4 |
Research indicates that compounds similar to This compound exhibit diverse biological activities, primarily through:
- Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast and cervical carcinoma. The proposed mechanism involves the induction of apoptosis via mitochondrial pathways and DNA damage.
- Inhibition of Metastasis : Studies suggest that the compound may inhibit the metastatic spread of tumors by interfering with cellular signaling pathways involved in cell migration and invasion.
- DNA Interaction : The ability to cause DNA strand breaks contributes to its antitumor efficacy, as multiple DNA damages are more challenging for cells to repair, leading to increased cell death.
Antitumor Efficacy
A study evaluating the antitumor properties of related compounds found that derivatives exhibited cytotoxicity against several cancer cell lines. The lead compounds demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 5-{...} | MCF-7 | 5.0 | Doxorubicin | 4.8 |
| 5-{...} | M-HeLa | 6.0 | Sorafenib | 7.5 |
Case Studies
- Study on Apoptosis Induction : In vitro assays revealed that treatment with the compound led to significant apoptosis in human cervical carcinoma cells (M-HeLa), with flow cytometry indicating late-stage apoptosis as a predominant effect after 48 hours of exposure.
- Cytotoxicity Profile : A comparative analysis showed that while the compound was effective against cancer cells, it also exhibited moderate cytotoxicity towards normal cells, highlighting the need for selective targeting in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
